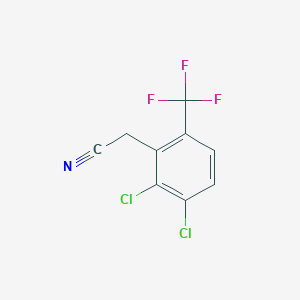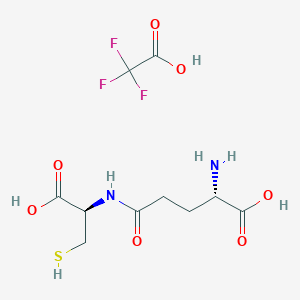
Gamma-glutamylcysteine (TFA)
Overview
Description
Gamma-glutamylcysteine (TFA) is an intermediate in glutathione (GSH) synthesis . It is a dipeptide that serves as an essential cofactor for the antioxidant enzyme glutathione peroxidase (GPx) .
Synthesis Analysis
The synthesis of Gamma-glutamylcysteine (TFA) involves two ATP-dependent sequential reactions. The first step is the ligation of L-glutamate and L-cysteine via a γ-carboxyl group by glutamylcysteine ligase (GCL), which is the primary rate-limiting reaction in the pathway. The second step is the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GSS) .
Molecular Structure Analysis
The molecular formula of Gamma-glutamylcysteine (TFA) is C10H15F3N2O7S . The exact mass is 364.05520648 g/mol and the molecular weight is 364.30 g/mol .
Chemical Reactions Analysis
Gamma-glutamylcysteine (TFA) plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells. It is involved in the transfer of the γ-glutamyl moiety from glutathione to an amino acid or a peptide . It also upregulates the level of the anti-inflammatory cytokine IL-10 and reduces the levels of the pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). It attenuates the changes in metalloproteinase activity in oligomeric Aβ40-treated astrocytes .
Physical And Chemical Properties Analysis
The physical and chemical properties of Gamma-glutamylcysteine (TFA) include a molecular weight of 364.30 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 .
Scientific Research Applications
Biotechnology & Fermentation
Gamma-glutamylcysteine (TFA) is crucial in the biotechnological production of glutathione (GSH) using organisms like Saccharomyces cerevisiae. GSH is a tripeptide with substantial antioxidant properties and is used in pharmaceuticals and food industries. The optimization of fermentation conditions, such as medium composition and technological approaches, can significantly enhance GSH production .
Pharmaceutical Development
In pharmaceuticals, gamma-glutamylcysteine (TFA) is explored for its potential in creating drugs that can replenish glutathione levels in the body. This is particularly relevant for conditions where oxidative stress is a contributing factor, such as neurodegenerative diseases and cancer .
Clinical Diagnostics
Gamma-glutamylcysteine levels can serve as biomarkers for liver health. Enzymes like gamma-glutamylcysteine synthetase are involved in the production of gamma-glutamylpeptides, which are indicative of the liver’s redox balance and can be used to predict presymptomatic disease states .
Neuroscience Research
Recent studies have shown that administering gamma-glutamylcysteine has neuroprotective effects against oxidative stress in age-related disorders, such as Alzheimer’s disease, in model animals. This suggests its potential application in studying and treating neurodegenerative conditions .
Antioxidant Research
As an intermediate in glutathione synthesis, gamma-glutamylcysteine is a subject of interest in antioxidant research. Its role in maintaining cellular redox status makes it a valuable compound for studying oxidative stress and its implications on health .
Nutritional Science
Gamma-glutamylcysteine is being investigated for its use as a dietary supplement to boost the body’s natural antioxidant defenses. This application is based on its ability to increase glutathione levels, which can help protect cells from damage caused by free radicals .
Environmental Science
The compound’s antioxidant properties are also relevant in environmental science, where researchers study the impact of pollutants and toxins on biological systems. Gamma-glutamylcysteine can be used to assess the oxidative stress levels in organisms exposed to environmental stressors .
Genetic Engineering
Advancements in genetic engineering have allowed for the modification of organisms to enhance the production of gamma-glutamylcysteine and glutathione. This has applications in creating more efficient strains for industrial production of these antioxidants .
Mechanism of Action
properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPFIMTGPKLNF-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
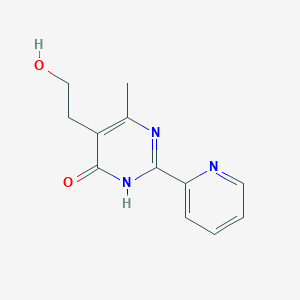
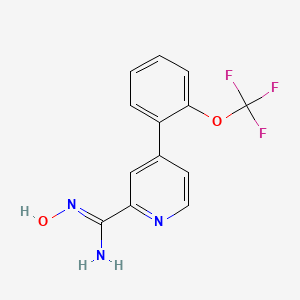
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
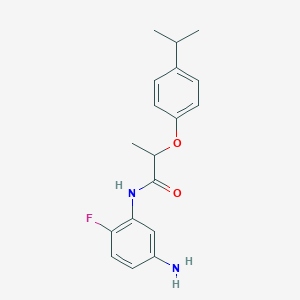
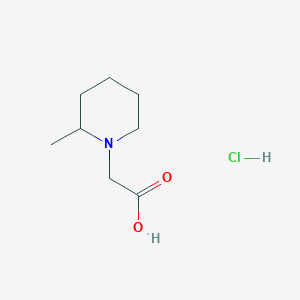
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
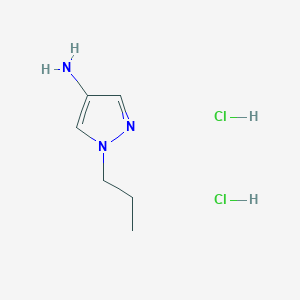
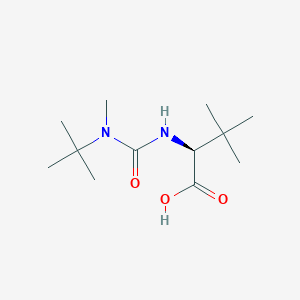


![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
